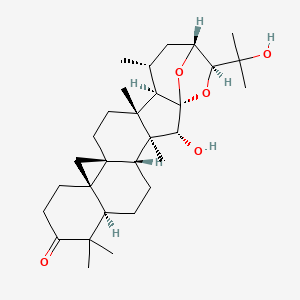

Cimigenol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cimigenol-3-one involves the extraction of the compound from the rhizomes of Cimicifuga dahurica. The extraction process typically includes the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on the large-scale cultivation of Cimicifuga dahurica and subsequent extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Cimigenol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Oncology

Cimigenol-3-one has demonstrated significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer research. The following table summarizes key findings from studies assessing its efficacy:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF7 | 39 | Induces apoptosis via mitochondrial signaling |

| R-MCF7 | 60 | Resistance mechanism modulation |

| NCI-H929 | <10 | Strong anti-tumor activity observed |

| U266 | 13 | Moderate effects noted |

| OPM-2 | 20 | Significant reduction in viability |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against myeloma cell lines.

Virology

Research indicates that this compound inhibits the activation of the Epstein-Barr virus early antigen (EBV-EA), suggesting potential antiviral applications. This interaction may modulate cellular responses to viral infections, contributing to its therapeutic potential in virology.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects in both cellular and animal studies. These properties may enhance its therapeutic potential in treating diseases characterized by inflammation.

Case Studies

Several studies have highlighted the anticancer potential of this compound:

- Breast Cancer Research : A study by Sakurai et al. found that this compound exhibits anti-tumor initiating activity comparable to epigallocatechin gallate (EGCG), suggesting a chemopreventive role in breast cancer.

- Prostate Cancer Models : Extracts containing this compound were shown to inhibit the development and proliferation of prostate tumors in immunodeficient mice models, indicating its potential as a therapeutic agent.

Future Research Directions

Despite promising findings, the precise mechanisms underlying the biological activities of this compound remain largely unexplored. Future research should focus on:

- Elucidating interactions with other cellular proteins.

- Investigating effects in vivo across different disease models.

- Assessing safety profiles for potential therapeutic applications.

Mecanismo De Acción

Cimigenol-3-one exerts its effects primarily through its interaction with specific molecular targets and pathways. One of the key targets is the AKT1 protein, which plays a crucial role in cell proliferation and survival. The compound binds to AKT1, inhibiting its activity and leading to the induction of apoptosis in cancer cells . This multi-target approach enhances its effectiveness in cancer treatment.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Cimigenol-3-one include:

- 25-O-acetylcimigenol

- 20-O-acetylcimigenol-3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside

- 26-deoxy-acetylacteol-7(8)-en3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside

- Cimilactone K

Uniqueness

This compound stands out due to its potent cytotoxicity against a broad spectrum of cancer cell lines and its ability to inhibit the activation of Epstein-Barr virus early antigen . Its unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

Cimigenol-3-one, a triterpenoid compound primarily isolated from the rhizomes of Cimicifuga and Actaea species, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the compound's mechanisms of action, its cytotoxic effects on various cancer cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a ketone functional group. This unique configuration contributes to its biological activities. The molecular formula is C30H46O5 .

This compound primarily targets the protein AKT1 , a key player in various signaling pathways related to cell survival and metabolism. The compound exhibits strong binding affinity to AKT1, influencing several biochemical pathways, including:

- Lipid Metabolism

- Cancer-related Pathways

- Viral Infections : Notably, it inhibits the activation of the Epstein-Barr virus early antigen (EBV-EA) .

This interaction suggests that this compound may modulate cellular responses to stress and promote apoptosis in cancer cells.

Cytotoxic Effects

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is particularly effective against myeloma cell lines.

Case Studies

Several studies have highlighted the anticancer potential of this compound:

- Breast Cancer Research : A study by Sakurai et al. found that this compound exhibits anti-tumor initiating activity comparable to epigallocatechin gallate (EGCG), suggesting a chemopreventive role in breast cancer .

- Prostate Cancer Models : Extracts containing this compound were shown to inhibit the development and proliferation of prostate tumors in immunodeficient mice models, indicating its potential as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in both cell and animal studies. These properties may contribute to its therapeutic potential in treating diseases where inflammation plays a critical role .

Future Research Directions

Despite promising findings, the precise mechanisms underlying the biological activities of this compound remain largely unexplored. Further research is needed to:

- Elucidate its interactions with other cellular proteins.

- Investigate its effects in vivo across different disease models.

- Assess its safety profile for potential therapeutic applications.

Propiedades

IUPAC Name |

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTOWADKDXNJHZ-OTEZEVKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the source of Cimigenol-3-one and what is its known biological activity?

A1: this compound is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []

Q2: Has this compound been isolated from any specific plant species?

A2: Yes, this compound has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.

Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?

A3: Yes, alongside this compound, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.